molecular formula C9H20O4 B14334135 2,2,4,4-Tetramethoxypentane CAS No. 105854-95-3

2,2,4,4-Tetramethoxypentane

Cat. No.: B14334135
CAS No.: 105854-95-3
M. Wt: 192.25 g/mol
InChI Key: AEEPLYMOJLUTOB-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethoxypentane is an organic compound with the molecular formula C9H20O4 It is a derivative of pentane, where four methoxy groups are attached to the second and fourth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethoxypentane typically involves the reaction of 2,2,4,4-tetramethylpentane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethoxypentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2,2,4,4-Tetramethoxypentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethoxypentane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: A structurally similar compound with methyl groups instead of methoxy groups.

    2,2,4,4-Tetraethoxypentane: Another derivative with ethoxy groups instead of methoxy groups.

Uniqueness

2,2,4,4-Tetramethoxypentane is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

105854-95-3

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

2,2,4,4-tetramethoxypentane

InChI

InChI=1S/C9H20O4/c1-8(10-3,11-4)7-9(2,12-5)13-6/h7H2,1-6H3

InChI Key

AEEPLYMOJLUTOB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(OC)OC)(OC)OC

Origin of Product

United States

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